Lesinurad Impurity 9 is typically generated during the synthetic processes of lesinurad. The synthesis of lesinurad involves several chemical reactions, and impurities can arise from incomplete reactions, side reactions, or degradation products. Understanding the source and formation of these impurities is crucial for ensuring the quality and safety of pharmaceutical products.
Lesinurad Impurity 9 is classified as a chemical impurity related to lesinurad. It does not possess any chiral centers and exists as a racemic mixture. The characterization of this impurity is essential for regulatory compliance and for assessing its potential impact on drug performance.
The synthesis of lesinurad involves multiple steps, with various intermediates leading to the final product. A notable synthetic route includes:
The molecular structure of Lesinurad Impurity 9 can be inferred from its relation to lesinurad itself. Lesinurad has been characterized using various analytical techniques such as Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry, and X-ray crystallography. These methods confirm that lesinurad does not contain any chiral centers and exists in two known polymorphic forms .
The structural formula can be represented as follows:
This formula indicates the presence of carbon, hydrogen, nitrogen, and sulfur atoms, which are critical for its biological activity.
Lesinurad Impurity 9 may participate in various chemical reactions similar to those involving its parent compound. The primary reactions include:
Technical details regarding these reactions often involve specific conditions such as temperature, solvent choice, and catalysts used to optimize yields and minimize impurities.
Lesinurad functions primarily as an inhibitor of URAT1, which plays a pivotal role in uric acid reabsorption in the kidneys. By blocking this transporter:
Data supporting these mechanisms include an IC50 value of approximately 7.3 µM against human URAT1 .
Lesinurad Impurity 9 exhibits characteristics typical of small organic molecules:
Chemical properties include reactivity towards nucleophiles and electrophiles due to functional groups present in its structure. The impurity's behavior in different pH environments can also influence its solubility and bioavailability.
Lesinurad Impurity 9 serves primarily as a reference standard in analytical chemistry for quality control during the manufacturing process of lesinurad. Its characterization helps ensure that pharmaceutical formulations meet regulatory standards for purity and efficacy.
In addition to its role in quality assurance, understanding this impurity can aid researchers in developing improved synthetic routes for lesinurad or related compounds that may provide enhanced therapeutic effects against gout or other related conditions.
Lesinurad Impurity 9 (Lesinurad Impurity E) is a structurally significant organic compound with the systematic chemical name 2-[[4-(5-bromo-4-methylnaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetic acid. It is designated as a major degradation product and process-related impurity in the synthesis of lesinurad, a selective uric acid reabsorption inhibitor used for gout management. The compound has the molecular formula C₁₄H₁₀BrN₃O₂S and a molecular weight of 364.22 g/mol, distinguishing it from the parent drug (C₁₇H₁₄BrN₃O₂S, MW 404.28 g/mol) by the absence of the cyclopropyl substituent and a simplified naphthalene moiety [1] [3] [7].
Its chemical structure features a brominated triazole ring linked to a methyl-substituted naphthalene system via a carbon-nitrogen bond, with a thioacetic acid side chain at the 3-position of the triazole. The compound is identified by CAS Number 1210330-64-5 and is cataloged under identifiers such as L-109010 (TLC Pharmaceutical Standards) and Lesinurad Impurity E (PubChem) [1] [3] [7].
Table 1: Key Chemical Identifiers of Lesinurad Impurity 9
Property | Value |
---|---|
IUPAC Name | 2-[[4-(5-bromo-4-methylnaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Molecular Formula | C₁₄H₁₀BrN₃O₂S |
Molecular Weight | 364.22 g/mol |
CAS Number | 1210330-64-5 |
Catalog Identifiers | L-109010 (TLC), Lesinurad Impurity E |
Regulatory agencies, including the FDA and EMA, mandate strict control of Lesinurad Impurity 9 due to its potential impact on drug efficacy and safety. It is classified as a specified impurity in lesinurad drug substances and products, with a typical reporting threshold of 0.10% and identification threshold of 0.15% [8]. The European Medicines Agency assessment of Zurampic® (lesinurad) explicitly lists this impurity among four "significant organic impurities" requiring stringent monitoring during manufacturing [8].
The impurity’s structural similarity to lesinurad complicates its removal, necessitating advanced purification techniques like preparative HPLC or co-crystallization. Regulatory submissions must include validated analytical methods demonstrating control of Impurity 9 levels below the qualification threshold (0.15%) to ensure final product quality [2] [8].
During lesinurad’s development, Impurity 9 emerged as a critical quality attribute (CQA) due to its origin in synthetic pathways. It forms primarily through:
Table 2: Origins of Lesinurad Impurity 9 in Manufacturing
Formation Pathway | Conditions | Control Strategy |
---|---|---|
Incomplete Cyclopropanation | Intermediate Stage 3 of synthesis | Optimized reaction time/temperature |
Dealkylation of Lesinurad | Acidic hydrolysis or thermal stress | pH-controlled purification |
Bromination Side Reactions | Impure NBS reagents | Reagent quality screening |
The impurity’s presence above thresholds can trigger batch rejection, underscoring its impact on manufacturing efficiency. Process optimization studies revealed that using high-purity brominating agents (e.g., dibromopentamethylhexahydro-1,3,5-triazine instead of N-bromosuccinimide) minimizes Impurity 9 formation [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7